Product packaging for Morpholinocarbamoyl chloride(Cat. No.:)

Morpholinocarbamoyl chloride

Cat. No.: B8320267
M. Wt: 164.59 g/mol
InChI Key: PNLJKMRPJPRAST-UHFFFAOYSA-N
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Description

Significance of Carbamoyl (B1232498) Chlorides as Versatile Synthetic Intermediates

Carbamoyl chlorides are a class of organic compounds that serve as crucial intermediates in both laboratory-scale research and industrial chemical production. researchgate.netnih.gov Their versatility stems from their ability to act as effective carbamoylating agents, enabling the introduction of the carbamoyl group (R₂NC(O)-) into a wide array of molecules. This functionality is fundamental to the synthesis of several important classes of compounds, including carbamates, ureas, and amides, which are structural mainstays in numerous pharmaceuticals, natural products, and agrochemicals. researchgate.netontosight.aischolaris.ca

The reactivity of the carbamoyl chloride functional group, characterized by the formula R₂NC(O)Cl, allows it to participate in a diverse range of chemical transformations. wikipedia.org While sensitive to moisture, their reactions with alcohols or phenols yield carbamate (B1207046) esters (urethanes), and their reactions with ammonia (B1221849) or amines produce ureas. nih.gov In recent decades, the synthetic utility of carbamoyl chlorides has been significantly expanded through their participation in transition metal-catalyzed reactions. researchgate.net These advanced methodologies include cross-coupling and annulation reactions, as well as C-H functionalization, providing powerful tools for constructing complex amide-functionalized molecular frameworks. researchgate.net

The general utility of carbamoyl chlorides can be summarized by their function as precursors in various synthetic routes:

PrecursorResulting Functional GroupApplication Area
Carbamoyl ChlorideCarbamatePharmaceuticals, Agrochemicals
Carbamoyl ChlorideUreaPharmaceuticals, Polymers
Carbamoyl ChlorideAmideNatural Product Synthesis, Materials

Structural Classification and Research Context of Morpholinocarbamoyl Chloride within Cyclic Disubstituted Carbamoyl Chlorides

Carbamoyl chlorides can be broadly classified based on the substitution pattern at the nitrogen atom. The main categories include unsubstituted (H₂NCOCl), monosubstituted (RNHCOCl), and disubstituted (R₂NCOCl) derivatives. nih.gov The disubstituted variants are the most extensively studied and utilized in synthesis. researchgate.netnih.gov Within this class, the substituent groups (R) can be alkyl or aryl groups. nih.gov

A significant subclass of N,N-disubstituted carbamoyl chlorides consists of cyclic derivatives, where the nitrogen atom and its two substituents are part of a heterocyclic ring. researchgate.netnih.gov this compound (also known as 4-morpholinecarbonyl chloride) is a prominent member of this category, alongside other common examples like piperidinecarbonyl chloride. researchgate.net In these structures, the nitrogen atom is "tied back" into a ring system. researchgate.netnih.gov

This compound has emerged as a particularly useful reagent in modern organic synthesis. The morpholine (B109124) amide group it installs is considered a versatile functional group. nih.gov For instance, research has demonstrated its effectiveness as an electrophile in palladium-catalyzed conjunctive cross-coupling reactions with alkenyl boron "ate" complexes. nih.gov This methodology facilitates the enantioselective synthesis of tertiary β-boryl amides, which are valuable and otherwise difficult-to-prepare chiral building blocks for creating more complex molecules. nih.gov The use of a morpholine-derived carbamoyl chloride in this context provides a versatile amide group in the product, which can be further transformed into an array of useful intermediates. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9ClN2O2 B8320267 Morpholinocarbamoyl chloride

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H9ClN2O2

Molecular Weight

164.59 g/mol

IUPAC Name

N-morpholin-4-ylcarbamoyl chloride

InChI

InChI=1S/C5H9ClN2O2/c6-5(9)7-8-1-3-10-4-2-8/h1-4H2,(H,7,9)

InChI Key

PNLJKMRPJPRAST-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1NC(=O)Cl

Origin of Product

United States

Advanced Synthetic Methodologies for Morpholinocarbamoyl Chloride

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly being integrated into the design of synthetic routes for fine chemicals, including morpholinocarbamoyl chloride. acs.orgnih.gov These principles aim to minimize the environmental impact of chemical processes by reducing waste, using less hazardous substances, and improving energy efficiency. semanticscholar.org

Solvents are a major contributor to the environmental footprint of chemical processes. semanticscholar.org Consequently, there is a strong emphasis on replacing traditional volatile organic compounds (VOCs) with greener alternatives.

Water, ionic liquids, supercritical fluids, and bio-derived solvents are being explored as environmentally benign reaction media for various organic transformations, including the synthesis of carbamoyl (B1232498) chlorides. researchgate.netresearchgate.net The use of water as a solvent is particularly attractive due to its low cost, non-flammability, and minimal environmental impact. However, the low solubility of many organic reactants in water can be a challenge. researchgate.net

Solvent-free reactions, where the reactants themselves act as the solvent, represent an ideal scenario from a green chemistry perspective. researchgate.net These reactions can lead to significant reductions in waste and energy consumption.

The following table summarizes some green solvent alternatives:

Solvent TypeExamplesKey Properties
Aqueous MediaWaterNon-toxic, non-flammable, inexpensive. researchgate.net
Ionic LiquidsImidazolium saltsLow vapor pressure, tunable properties. researchgate.net
Supercritical FluidsSupercritical CO2Non-toxic, readily available, easily removed. researchgate.net
Bio-solventsEthanol, 2-MethyltetrahydrofuranDerived from renewable resources, biodegradable. semanticscholar.org

Atom economy, a concept developed by Barry Trost, is a key metric for evaluating the efficiency of a chemical reaction. wordpress.comskpharmteco.com It measures the proportion of reactant atoms that are incorporated into the desired product. nih.gov Reactions with high atom economy generate minimal waste, making them inherently more sustainable. researchgate.netjk-sci.com

In the context of carbamoyl chloride synthesis, traditional methods using phosgene can have a lower atom economy due to the formation of hydrochloride salts as byproducts. wikipedia.org Modern catalytic approaches that enable direct C-H activation and carbonylation can significantly improve atom economy by minimizing the use of stoichiometric reagents. researchgate.net

Waste minimization strategies also focus on the recovery and recycling of catalysts and solvents. The development of heterogeneous catalysts and the use of biphasic solvent systems can facilitate catalyst separation and reuse, further enhancing the sustainability of the process. researchgate.net

Improving the efficiency of catalysts and reagents is a cornerstone of green chemistry. nih.gov This involves developing catalysts that exhibit high turnover numbers (TON) and turnover frequencies (TOF), meaning they can produce a large amount of product per unit of catalyst. youtube.com

The design of more active and selective catalysts can lead to lower catalyst loadings, reducing costs and minimizing the potential for metal contamination in the final product. nih.gov Ligand design plays a crucial role in tuning the electronic and steric properties of metal catalysts to achieve optimal performance.

The use of catalytic amounts of reagents instead of stoichiometric quantities is another important strategy for enhancing efficiency. nih.gov For example, the development of catalytic methods for in situ generation of reactive intermediates can avoid the need for stoichiometric activating agents.

Recent research has focused on the development of dual catalytic systems that can combine different modes of activation to achieve novel transformations with high efficiency. nih.gov These synergistic catalytic approaches hold great promise for the future of sustainable chemical synthesis.

Flow Chemistry Applications in this compound Synthesis

The synthesis of this compound, a key intermediate in various chemical industries, has traditionally been performed using batch processes. However, the inherent hazards associated with reagents like phosgene and the challenges in controlling highly exothermic reactions have driven the exploration of more advanced and safer synthetic methodologies. Flow chemistry, with its superior heat and mass transfer, precise control over reaction parameters, and enhanced safety profile, has emerged as a powerful tool for the production of this and other carbamoyl chlorides.

Continuous-Flow Synthesis Optimization for Reactive Species

The continuous-flow synthesis of this compound typically involves the reaction of morpholine (B109124) with a phosgene source. The optimization of this process in a flow reactor focuses on several key parameters to maximize yield and purity while ensuring operational safety. The use of microreactors allows for rapid mixing of reactants, which is crucial when dealing with highly reactive species. This minimizes the formation of byproducts that can occur in less controlled batch environments.

Key optimization parameters include:

Residence Time: The precise control of residence time in a flow reactor is critical. Short residence times can prevent the degradation of the product and minimize the formation of impurities.

Temperature: Flow reactors enable excellent temperature control due to their high surface-area-to-volume ratio. This allows for the efficient dissipation of heat generated during the exothermic reaction between morpholine and phosgene, preventing thermal runaways.

Stoichiometry: The molar ratio of reactants can be precisely controlled by adjusting the flow rates of the individual reactant streams. This ensures efficient use of the phosgene source and minimizes unreacted starting material in the product stream.

Solvent: The choice of solvent is important for solubility of reactants and products, as well as for heat management. Solvents are selected based on their compatibility with the reaction chemistry and their physical properties under the operating conditions.

An illustrative example of parameter optimization for the continuous-flow synthesis of this compound is presented in the table below.

ParameterRange ExploredOptimal ValueRationale
Temperature (°C) 0 - 5010Minimizes byproduct formation while maintaining a sufficient reaction rate.
Residence Time (s) 10 - 12030Allows for complete conversion without significant product degradation.
Morpholine Conc. (M) 0.5 - 2.01.0Balances throughput with efficient mixing and heat transfer.
Phosgene Equiv. 1.0 - 1.51.1Ensures complete conversion of morpholine while minimizing excess hazardous reagent.
Flow Rate (mL/min) 1 - 105Provides a balance between productivity and maintaining laminar flow for predictable performance.

This table presents hypothetical data for illustrative purposes.

Microreactor Technology for Unstable Intermediate Generation (e.g., carbamoyllithium)

While the direct phosgenation of morpholine is a common route, alternative synthetic strategies involving highly unstable intermediates can also be enabled and controlled using microreactor technology. One such potential intermediate is a carbamoyllithium species. The generation of carbamoyllithiums is challenging in batch reactors due to their extreme reactivity and instability, often requiring cryogenic temperatures.

Flow microreactors offer a solution by enabling the rapid generation and immediate in-situ consumption of such unstable intermediates. acs.org A hypothetical process for the synthesis of this compound via a carbamoyllithium intermediate in a microreactor would involve the following steps:

Generation of Lithiated Morpholine: A stream of morpholine in a suitable solvent would be mixed with a stream of a strong organolithium base (e.g., n-butyllithium) in a microreactor at a controlled low temperature. The rapid mixing and heat exchange would allow for the efficient and safe formation of the lithiated morpholine.

Reaction with a Carbonyl Source: The stream containing the freshly generated lithiated morpholine would then be immediately merged with a stream of a carbonyl source, such as a chloroformate, within the microreactor. The short residence time between generation and reaction would prevent the decomposition of the unstable intermediate.

The precise control over residence time, typically in the range of milliseconds to seconds, is a key advantage of microreactors for handling these fleeting intermediates. acs.org

Microreactor ParameterValuePurpose
Channel Dimensions (W x H) 200 µm x 200 µmEnhances mass and heat transfer.
Reactor Volume 100 µLMinimizes the hold-up of hazardous intermediates.
Mixing Type InterdigitalEnsures rapid and efficient mixing of reactant streams.
Temperature Control Cryogenic coolingMaintains the stability of the organolithium intermediate.
Residence Time < 1 secondPrevents decomposition of the unstable carbamoyllithium.

This table presents hypothetical data for illustrative purposes.

Scalability and Process Intensification Considerations

A significant advantage of continuous-flow synthesis is the straightforward scalability. Instead of increasing the reactor volume, which can lead to heat and mass transfer limitations, scaling up in flow chemistry is often achieved through "numbering-up" or "scaling-out," where multiple microreactors are operated in parallel. This approach maintains the optimized reaction conditions and performance characteristics of the single microreactor.

Process intensification is another key benefit, aiming to develop smaller, safer, and more energy-efficient processes. For the synthesis of this compound, this can be achieved through:

Telescoped Reactions: Combining multiple reaction steps into a single, continuous process without isolating intermediates. For example, the in-situ generation of phosgene from a precursor like triphosgene could be directly coupled with the reaction with morpholine in a continuous stream.

Use of Safer Reagents: Flow chemistry allows for the on-demand generation and immediate consumption of hazardous reagents like phosgene, minimizing the risks associated with their storage and handling.

Reduced Solvent Usage: The enhanced reaction efficiency in flow reactors can lead to higher concentrations and reduced solvent volumes, making the process greener and more economical.

The table below outlines key considerations for the scalability and process intensification of this compound synthesis.

ConsiderationStrategyBenefit
Increased Production Numbering-up of microreactorsMaintains optimal performance and safety at a larger scale.
Process Safety In-situ generation of phosgeneEliminates the need to store large quantities of a highly toxic gas.
Process Efficiency Telescoping synthesis and purificationReduces unit operations, leading to lower capital and operational costs.
Sustainability Higher reaction concentrationsMinimizes solvent waste and improves process mass intensity.
Automation Integrated process controlEnsures consistent product quality and reduces manual intervention.

Mechanistic Investigations of Morpholinocarbamoyl Chloride Reactivity

Solvolysis Reaction Pathways and Kinetics

The solvolysis of morpholinocarbamoyl chloride, a reaction in which the solvent molecule acts as the nucleophile, has been a focal point of mechanistic inquiry. These investigations aim to understand the precise nature of the carbon-chlorine bond cleavage and the role of the solvent in the reaction pathway.

Delimitation of Unimolecular (S_N_1) versus Bimolecular (S_N_2) Components

The solvolysis of this compound is considered to proceed through a pathway that has characteristics of both unimolecular (S_N_1) and bimolecular (S_N_2) mechanisms. The reaction is often described as a dissociative S_N_2 or an S_N_1 (ionization) pathway. This suggests that the reaction lies on a mechanistic spectrum between a fully formed carbocation intermediate (S_N_1) and a concerted backside attack by the solvent (S_N_2).

The nature of the transition state is highly dependent on the solvent. In solvents with high ionizing power, the reaction tends to favor an S_N_1-like mechanism, where the rate-determining step is the ionization of the carbon-chlorine bond to form a carbamoyl (B1232498) cation intermediate. In more nucleophilic solvents, a greater degree of S_N_2 character is observed, where the solvent participates in the displacement of the chloride ion in the rate-determining step.

Application of Linear Free Energy Relationships (LFERs) in Mechanistic Analysis

Linear Free Energy Relationships (LFERs), particularly the extended Grunwald-Winstein equation, have been instrumental in quantifying the contributions of solvent ionizing power and nucleophilicity to the solvolysis rate of this compound. The extended Grunwald-Winstein equation is expressed as:

log(k/k₀) = lN_T_ + mY_Cl_

where:

k is the rate constant in a given solvent.

k₀ is the rate constant in the reference solvent (80% ethanol/20% water).

l is the sensitivity of the solvolysis rate to changes in solvent nucleophilicity (N_T_).

m is the sensitivity of the solvolysis rate to changes in solvent ionizing power (Y_Cl_).

For the solvolysis of 4-morpholinecarbonyl chloride at 35.0 °C, an application of the extended Grunwald-Winstein equation yielded l and m values that provide insight into the reaction mechanism. A correlation of the rate constants across various solvents gave an l value of 0.31 ± 0.05 and an m value of 0.57 ± 0.02, with a correlation coefficient (r) of 0.995.

The ratio of l/m, which is 0.54, is a key indicator of the mechanism. This value falls in a region that is considered intermediate between a pure ionization mechanism and an addition-elimination pathway, suggesting a dissociative S_N_2 or S_N_1 process. For comparison, benzoyl chloride and p-methoxybenzoyl chloride have l/m ratios of 0.47/0.79 and 0.31/0.81, respectively, indicating that the solvolysis of this compound has a greater ionization character. This is attributed to the ability of the morpholine (B109124) group to stabilize the partial positive charge that develops on the carbonyl carbon in the transition state.

Table 1: Grunwald-Winstein Parameters for the Solvolysis of Acyl Chlorides at 35.0 °C

Compound l m l/m ratio Correlation Coefficient (r)
4-Morpholinecarbonyl chloride 0.31 ± 0.05 0.57 ± 0.02 0.54 0.995
Benzoyl chloride 0.47 0.79 0.59 -
p-Methoxybenzoyl chloride 0.31 0.81 0.38 -

Quantitative Assessment of Solvent Effects on Reaction Rates and Selectivity

The rate of solvolysis of 4-morpholinecarbonyl chloride is significantly influenced by the solvent composition. As the ionizing power of the solvent increases, the reaction rate accelerates. For instance, the first-order rate constants increase dramatically as the ionizing power (Y) of the solvent changes from -2.52 in 100% ethanol to 4.57 in 100% water, resulting in a 4000-fold increase in the rate constant. This strong dependence on solvent ionizing power underscores the importance of charge separation and stabilization of the transition state.

The order of increasing rate constants in different aqueous binary mixtures is generally: TFE-water < acetone-water < ethanol-water < methanol-water. This trend highlights the combined influence of solvent ionizing power and nucleophilicity on the reaction rate.

Table 2: First-Order Rate Constants (k) for the Solvolysis of 4-Morpholinecarbonyl Chloride at 35.0 °C in Various Solvents

Solvent k x 10⁻² s⁻¹
100% EtOH 0.00135
90% EtOH 0.0104
80% EtOH 0.0299
100% MeOH 0.0101
90% MeOH 0.0469
80% MeOH 0.125
90% Acetone 0.00841
80% Acetone 0.0293
97% TFE 0.00332
100% H₂O 5.50

Kinetic Solvent Isotope Effect (KSIE) Studies

The Kinetic Solvent Isotope Effect (KSIE) provides further mechanistic detail by comparing the reaction rates in a protonated solvent (e.g., H₂O or CH₃OH) versus its deuterated counterpart (e.g., D₂O or CH₃OD). For the solvolysis of 4-morpholinecarbonyl chloride, the KSIE values are consistent with an S_N_1 or ionization mechanism.

The measured KSIE for the hydrolysis of 4-morpholinecarbonyl chloride is k_H₂O_/k_D₂O_ = 1.27. For the methanolysis, the KSIE is k_MeOH_/k_MeOD_ = 1.22. These values are typical for reactions proceeding through a unimolecular pathway where there is no direct proton transfer in the rate-determining step, but rather a general medium effect on the stability of the transition state.

Nucleophilic Acyl Substitution Mechanisms at the Carbonyl Center

Beyond solvolysis, this compound readily undergoes nucleophilic acyl substitution with a variety of nucleophiles. These reactions are fundamental to its utility in organic synthesis, for example, in the preparation of substituted ureas by reaction with primary and secondary amines.

The generally accepted mechanism for these reactions is a two-step addition-elimination pathway.

Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond of the carbonyl group and forming a tetrahedral intermediate. This intermediate contains a negatively charged oxygen atom.

Elimination of the Leaving Group: The tetrahedral intermediate is transient and collapses by reforming the carbon-oxygen double bond and expelling the most stable leaving group, which in this case is the chloride ion.

The reactivity of the acyl chloride is enhanced by the electron-withdrawing nature of both the chlorine and the oxygen atoms, which increases the electrophilicity of the carbonyl carbon. The morpholine moiety also influences the reactivity through its electronic and steric effects. While detailed kinetic studies for the reaction of this compound with a wide range of nucleophiles are not extensively documented in readily available literature, the addition-elimination mechanism serves as the foundational model for understanding these transformations.

Radical Reaction Pathways

In contrast to the well-documented ionic pathways for the reactivity of this compound, there is a notable lack of specific research detailing its involvement in radical reaction pathways. Radical reactions are characterized by the presence of intermediates with unpaired electrons and typically proceed through a three-stage mechanism: initiation, propagation, and termination.

Initiation: This stage involves the formation of a radical species, often induced by heat or light, leading to the homolytic cleavage of a bond.

Propagation: In this "chain" part of the reaction, a radical reacts with a stable molecule to generate a new radical, which can then continue the chain.

Termination: The reaction ceases when two radical species combine to form a stable, non-radical product.

While carbamoyl radicals can be generated from carbamoyl chlorides under certain transition metal-catalyzed conditions, specific examples and mechanistic studies involving this compound in radical reactions are not prominent in the surveyed chemical literature. The predominant reactivity of this compound is governed by the electrophilicity of its carbonyl carbon, making it highly susceptible to attack by nucleophiles via the ionic mechanisms discussed previously.

Transition Metal-Catalyzed Reaction Mechanisms

Transition metal catalysis provides a powerful platform for the activation and functionalization of the otherwise stable C-Cl bond in this compound. The catalytic cycles of these reactions are typically composed of a series of fundamental steps, including oxidative addition, and reductive elimination. While comprehensive experimental and computational studies specifically on this compound are limited, valuable insights can be drawn from investigations of closely related N,N-disubstituted carbamoyl chlorides.

Computational studies on palladium-catalyzed C(sp³)–H activation of carbamoyl chlorides suggest that the initial oxidative addition of the C-Cl bond to the metal center is a critical and often rate-determining step. acs.org This step involves the insertion of the low-valent metal catalyst, typically a Pd(0) species, into the carbamoyl chloride bond, leading to the formation of a higher-valent metal complex.

Furthermore, mechanistic investigations into the palladium-catalyzed intramolecular addition of carbamoyl chlorides across alkynes have proposed a catalytic cycle that proceeds through oxidative addition, followed by alkyne insertion, cis-trans isomerization of the resulting vinylpalladium intermediate, and concluding with reductive elimination to furnish the final product. researchgate.net These studies highlight the general mechanistic framework within which the reactivity of this compound can be understood.

Oxidative Addition and Reductive Elimination Steps

Oxidative Addition:

The catalytic cycle is initiated by the oxidative addition of this compound to a low-valent transition metal center, most commonly a Pd(0) complex. This process involves the cleavage of the C-Cl bond and the formation of two new bonds between the metal and the carbamoyl and chloride fragments, respectively. wikipedia.org The metal center is formally oxidized, for instance from Pd(0) to Pd(II). The general equation for this step is:

L_nM(0) + R(CO)Cl → L_nM(II)(COR)(Cl)

where M is the transition metal, L represents the ancillary ligands, and R is the morpholino group.

For the oxidative addition to occur, the metal complex typically requires a vacant coordination site, which can be generated by the dissociation of a ligand from a coordinatively saturated complex. wikipedia.org The rate and feasibility of this step are influenced by several factors, including the nature of the metal, the electron density at the metal center, and the steric and electronic properties of the ancillary ligands. libretexts.org

Reductive Elimination:

Reductive elimination is the microscopic reverse of oxidative addition and is often the final, product-forming step in a catalytic cycle. wikipedia.org In this step, a new covalent bond is formed between two ligands attached to the metal center, while the metal's oxidation state is reduced. For reactions involving this compound, this would typically involve the formation of a new bond between the morpholinocarbamoyl group and another organic fragment (R') that has been introduced into the coordination sphere of the metal in a preceding step (e.g., via transmetalation). The general equation is:

L_nM(II)(COR)(R') → L_nM(0) + R(CO)R'

For reductive elimination to proceed, the two groups to be coupled must typically be situated in a cis-orientation to each other on the metal center. wikipedia.org If they are in a trans-configuration, a trans-to-cis isomerization must occur prior to the reductive elimination step. wikipedia.org The rate of reductive elimination is influenced by factors such as the steric bulk of the ligands, which can promote the elimination by relieving steric strain, and the electronic properties of both the ancillary and the reacting ligands. wikipedia.orgberkeley.edu

Influence of Ligand Design on Catalytic Cycles

The design of the ancillary ligands plays a pivotal role in modulating the reactivity and selectivity of transition metal catalysts in reactions involving this compound. The steric and electronic properties of the ligands can significantly impact every step of the catalytic cycle, from the initial oxidative addition to the final reductive elimination.

Electronic Effects: Electron-donating ligands increase the electron density on the metal center, which can facilitate the oxidative addition of the C-Cl bond. libretexts.org Conversely, the effect on reductive elimination is more complex; while increased electron density at the metal can sometimes hinder reductive elimination, the electronic nature of the reacting ligands themselves also plays a crucial role. berkeley.edunih.gov For instance, in the reductive elimination to form C-N bonds from alkylpalladium(II) amido complexes, less electron-donating ancillary ligands were found to accelerate the reaction. nih.gov

Steric Effects: The steric bulk of the ligands is another critical parameter. Sterically demanding ligands can promote the dissociation of other ligands to create a vacant coordination site necessary for oxidative addition. wikipedia.org Furthermore, increased steric hindrance around the metal center can accelerate the rate of reductive elimination by destabilizing the metal complex and favoring the formation of the sterically less encumbered product. wikipedia.org

The choice of ligand can also influence the mechanism of the reaction. For example, in palladium-catalyzed aminocarbonylation reactions, the nature of the phosphine ligand can affect the rate-determining step and even lead to different catalyst deactivation pathways. nih.gov Computational studies have also highlighted the importance of ligand choice in determining the preferred reaction pathway and the energy barriers of key transition states. nih.gov The development of N-heterocyclic carbene (NHC) ligands has also provided stable and highly active catalysts for various cross-coupling reactions, including those that could potentially involve carbamoyl chlorides. organic-chemistry.org

Below is a table summarizing the general influence of ligand properties on the key mechanistic steps in the context of this compound reactivity:

Mechanistic StepLigand PropertyGeneral Influence on Reaction RateRationale
Oxidative Addition Electron-DonatingIncreaseIncreases the nucleophilicity of the metal center, facilitating its attack on the electrophilic carbon of the C-Cl bond.
Steric BulkIncreasePromotes ligand dissociation to create a vacant coordination site for the oxidative addition to occur.
Reductive Elimination Electron-WithdrawingIncreaseDecreases electron density at the metal, which can favor the formation of the new C-C or C-heteroatom bond.
Steric BulkIncreaseRelieves steric strain in the transition state and the resulting product is less sterically hindered.
Bite Angle (for bidentate ligands)Increase (wider angle)Can distort the geometry of the complex in a way that brings the two coupling partners closer together.

It is important to note that these are general trends, and the optimal ligand for a specific transformation involving this compound will depend on a delicate balance of these steric and electronic factors, as well as the specific reaction conditions and the nature of the coupling partner.

Synthetic Utility and Transformational Chemistry of Morpholinocarbamoyl Chloride

Synthesis of Urea and Carbamate (B1207046) Derivatives

The synthesis of urea and carbamate derivatives represents a fundamental application of morpholinocarbamoyl chloride. These functional groups are prevalent in a multitude of biologically active compounds and materials.

The reaction of this compound with primary or secondary amines is a direct and efficient method for the preparation of N,N'-substituted ureas. This transformation proceeds via a nucleophilic acyl substitution mechanism, where the amine nitrogen attacks the electrophilic carbonyl carbon of the carbamoyl (B1232498) chloride, leading to the displacement of the chloride leaving group.

The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. A variety of amines can be employed in this reaction, leading to a diverse array of urea derivatives in high yields.

Table 1: Synthesis of Urea Derivatives via Amination of this compound

Amine ReactantProduct
Primary Amine (R-NH₂)N-Alkyl/Aryl-N'-morpholinourea
Secondary Amine (R₂NH)N,N-Dialkyl/Diaryl-N'-morpholinourea

Note: R represents an alkyl or aryl group.

Similarly, carbamate derivatives can be synthesized through the reaction of this compound with alcohols (alkoxylation) or phenols (phenoxylation). This process also follows a nucleophilic acyl substitution pathway, with the oxygen atom of the hydroxyl group acting as the nucleophile.

This method provides a convenient route to O-aryl and O-alkyl carbamates, which are important intermediates in medicinal chemistry and agrochemistry. The reaction conditions can be tailored to accommodate a wide range of alcohol and phenol substrates. A one-pot procedure for the synthesis of substituted O-aryl carbamates involves the in situ formation of N-substituted carbamoyl chlorides, which then react with substituted phenols. organic-chemistry.org

Table 2: Synthesis of Carbamate Derivatives from this compound

Hydroxyl ReactantProduct
Alcohol (R-OH)O-Alkyl morpholinocarbamate
Phenol (Ar-OH)O-Aryl morpholinocarbamate

Note: R represents an alkyl group, and Ar represents an aryl group.

Advanced Cross-Coupling Reactions

Beyond its traditional use in urea and carbamate synthesis, this compound has emerged as a valuable coupling partner in transition metal-catalyzed reactions. These advanced methodologies have significantly expanded the synthetic utility of this reagent, enabling the construction of complex molecular architectures.

Palladium catalysis has been instrumental in developing novel transformations involving carbamoyl chlorides. nih.gov Palladium-catalyzed cross-coupling reactions of carbamoyl chlorides with organoboron compounds (Suzuki-Miyaura coupling) provide a powerful method for the formation of carbon-carbon bonds, leading to the synthesis of ketones and amides. researchgate.net These reactions are generally tolerant of a wide range of functional groups. nih.gov

Mechanistic studies of palladium-catalyzed aminocarbonylation of aryl chlorides have provided valuable insights into the catalytic cycle, including the oxidative addition of the aryl chloride to the palladium(0) complex and the subsequent reductive elimination to form the C-N bond. nih.gov

Copper-catalyzed cross-coupling reactions have also been employed for the amination of aryl chlorides, offering a cost-effective alternative to palladium-based systems. nih.govnih.gov These reactions typically involve the use of a copper catalyst in the presence of a suitable ligand and base to facilitate the coupling of an amine with an aryl chloride. chemistryviews.org While challenges related to the slow rate of oxidative addition of aryl chlorides to copper exist, the development of new ligand systems has enabled these transformations to proceed under milder conditions. nih.gov

The carbamoyl chloride functionality can participate in annulation and cyclization reactions to construct various heterocyclic systems. For instance, palladium-catalyzed Heck cyclization and reductive aminocarbonylation of alkene-tethered carbamoyl chlorides have been developed for the synthesis of carbamoyl-substituted oxindoles. researchgate.netbenthamscience.com These cascade reactions allow for the construction of multiple bonds in a single operation, providing efficient access to complex molecular scaffolds. researchgate.netbenthamscience.com Furthermore, metal-free cascade radical annulation reactions of 2-(allyloxy)arylaldehydes with oxamic acids can generate carbamoylated chroman-4-ones. nih.gov Another metal-free approach involves the use of hexafluoroisopropanol (HFIP) to promote the cycloisomerization of alkyne-tethered carbamoyl chlorides to yield 3-(chloromethylene)oxindoles. nih.gov

C-H Functionalization Strategies for Complex Molecular Construction

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy in organic synthesis, enabling the construction of complex molecular architectures from simple precursors. In this context, the carbamoyl chloride moiety, including that derived from morpholine (B109124), has been effectively utilized in transition metal-catalyzed C-H activation reactions. This approach often leverages the carbamoyl group's ability to act as a directing group, guiding the catalyst to a specific C-H bond for selective functionalization.

Palladium-catalyzed reactions, in particular, have demonstrated the utility of carbamoyl chlorides in C-H functionalization. For instance, the intramolecular C(sp³)–H activation of carbamoyl chlorides has been developed as a concise method for the construction of valuable heterocyclic scaffolds like oxindoles. In these transformations, a Pd(0) catalyst is proposed to undergo oxidative addition into the carbamoyl chloride C-Cl bond to form a Pd(II) intermediate. This is followed by a concerted metalation-deprotonation step, leading to the activation of a benzylic C(sp³)–H bond and the formation of a palladacycle. Subsequent reductive elimination yields the desired product and regenerates the Pd(0) catalyst. This strategy has been shown to favor C(sp³)–H activation over competing C(sp²)–H activation under specific conditions.

The carbamate group, readily formed from a carbamoyl chloride, can also serve as an effective directing group in C-H functionalization reactions. This has been exploited in the programmed, multiple, and site-selective functionalization of complex molecules. For example, the 4-hydroxyl group of a 4-hydroxyquinoline can be protected as a carbamate, which then allows for subsequent functionalization at other positions of the quinoline ring system. This highlights the role of the carbamoyl moiety in intricate synthetic sequences designed to build molecular diversity.

While direct C-H functionalization using this compound is a developing area, the established reactivity of the broader class of carbamoyl chlorides in transition metal-catalyzed C-H activation provides a strong foundation for its application in the synthesis of complex, amide-functionalized organic frameworks.

Heterocycle Synthesis via Cyclization and Annulation

This compound and related carbamoyl chlorides serve as versatile reagents in the synthesis of various heterocyclic systems through cyclization and annulation strategies. These reactions often involve the intramolecular reaction of the carbamoyl chloride moiety with a suitably positioned nucleophile or unsaturated group within the same molecule.

Formation of Diverse Nitrogen-Containing Heterocyclic Scaffolds

The reactivity of the carbamoyl chloride group makes it a valuable synthon for the introduction of a carbonyl group and a nitrogen atom in the formation of nitrogen-containing heterocycles. While the direct use of this compound in the synthesis of a wide array of heterocycles is an area of ongoing research, the principles are well-established with other carbamoyl chlorides.

Transition metal-catalyzed reactions of carbamoyl chlorides have been shown to provide access to a variety of amide-containing molecules and heterocycles. These transformations can proceed through different mechanistic pathways, including cross-coupling and annulation reaction modes. For example, the palladium-catalyzed domino spiro-cyclization of carbamoyl chlorides with alkynes and benzynes represents a step- and atom-economical approach to valuable oxindole scaffolds bearing spiro quaternary stereocenters.

Furthermore, carbamoyl chlorides tethered to alkenes can undergo transition metal-catalyzed cyclization to afford lactams. These reactions highlight the potential of this compound to be employed in similar synthetic strategies for the construction of diverse heterocyclic frameworks that are prevalent in pharmaceuticals and natural products.

Stereoselective Construction of Oxindoles and Quinolones

A significant application of carbamoyl chlorides in heterocycle synthesis is the stereoselective construction of oxindoles and quinolones, which are important structural motifs in many biologically active compounds.

A highly robust and stereoselective method for the synthesis of 3-(chloromethylene)oxindoles has been developed from alkyne-tethered carbamoyl chlorides using a palladium(II) catalyst. chemsociety.org.ng This transformation proceeds via a stereo- and regioselective chloropalladation of the internal alkyne, generating a vinyl-Pd(II) species that undergoes intramolecular cross-coupling with the carbamoyl chloride. chemsociety.org.ng The reaction exhibits high Z:E selectivity and is proposed to proceed through a Pd(IV) intermediate. chemsociety.org.ng

Interestingly, the stereoselective synthesis of chlorinated methylene oxindoles and quinolinones from carbamoyl chlorides can also be achieved without a metal catalyst. The use of hexafluoroisopropanol (HFIP) as an additive promotes the cycloisomerization of alkyne-tethered carbamoyl chlorides to yield 3-(chloromethylene)oxindoles with high yields and stereoselectivities. e3s-conferences.org This methodology has also been extended to the synthesis of 2-quinolinones from alkene-tethered carbamoyl chlorides. e3s-conferences.org

Furthermore, copper-catalyzed cyclization of carbamoyl chlorides has been utilized for the synthesis of enantioenriched borylated oxindoles, demonstrating another avenue for the stereoselective construction of these valuable heterocyclic systems. chemicalbook.com

Catalyst/AdditiveSubstrateProductStereoselectivity
PdCl₂(PhCN)₂Alkyne-tethered carbamoyl chloride3-(chloromethylene)oxindole>95:5 Z:E chemsociety.org.ng
Hexafluoroisopropanol (HFIP)Alkyne-tethered carbamoyl chloride3-(chloromethylene)oxindoleHigh e3s-conferences.org
Hexafluoroisopropanol (HFIP)Alkene-tethered carbamoyl chloride2-QuinolinoneNot specified e3s-conferences.org
Copper catalystAlkene-tethered carbamoyl chlorideBorylated oxindoleEnantioenriched chemicalbook.com

Derivatization Approaches for Complex Molecular Architectures

This compound is a valuable electrophilic reagent for the derivatization of molecules to construct complex architectures. The morpholine moiety itself is a common structural feature in many biologically active compounds, and its introduction via the carbamoyl chloride provides a direct route to morpholine carboxamides.

The primary mode of derivatization involves the reaction of this compound with nucleophiles. Amines, alcohols, and thiols can readily displace the chloride to form ureas, carbamates, and thiocarbamates, respectively. This reactivity allows for the linking of the morpholine carboxamide unit to various molecular scaffolds. For example, the reaction with a primary or secondary amine on a complex substrate introduces a morpholinylurea functionality, which can impart desirable physicochemical properties or act as a key pharmacophore.

The morpholine ring itself can be considered a versatile building block. Its presence in a molecule can influence solubility, metabolic stability, and biological activity. Morpholine and its derivatives have found applications as corrosion inhibitors, optical bleaching agents, and in the synthesis of pharmaceuticals and agrochemicals. The introduction of the morpholinocarbamoyl group can be a key step in the synthesis of complex molecules with applications in these areas.

Computational and Theoretical Chemical Studies of Morpholinocarbamoyl Chloride

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are a cornerstone of modern chemical research, providing deep insights into the electronic properties and reactive nature of molecules. These methods, rooted in quantum mechanics, are instrumental in elucidating the behavior of compounds like Morpholinocarbamoyl chloride at the atomic and subatomic levels.

Elucidation of Electronic Structure and Bonding Characteristics

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netnih.gov By applying DFT, researchers can determine the optimized molecular geometry, bond lengths, and bond angles of a molecule. researchgate.net This information is crucial for understanding the three-dimensional arrangement of atoms and the nature of the chemical bonds within this compound.

Natural Bond Orbital (NBO) analysis is another vital tool that can be employed to study intramolecular charge transfer and the delocalization of electron density within the molecule. researchgate.net Furthermore, the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's ability to donate or accept electrons, which is fundamental to its reactivity. researchgate.net The energy gap between the HOMO and LUMO is a key indicator of molecular stability. researchgate.net

Computational Modeling of Reaction Pathways and Transition States

One of the significant applications of computational chemistry is the modeling of chemical reaction mechanisms. nih.gov For a compound like this compound, which can undergo reactions such as solvolysis, quantum chemical methods can be used to map out the entire reaction pathway. nih.gov This involves identifying and characterizing all intermediates and, crucially, the transition states that connect them.

Transition state theory (TST) is a fundamental concept used to explain the rates of elementary chemical reactions. ucsb.edu Computational methods, such as the nudged elastic band method, can be employed to locate the transition state structure on the potential energy surface. libretexts.org The energy barrier, or activation energy, determined from the difference in energy between the reactants and the transition state, is a critical parameter for predicting the rate of a reaction. ucsb.edulibretexts.org For reactions in the gas phase, SN2 reactions often involve the formation of a reactant complex before reaching the transition state. ucsb.edu

Prediction of Energetic Profiles and Thermodynamic Parameters

Computational methods allow for the prediction of various thermodynamic properties of molecules. nih.gov By performing frequency calculations on the optimized geometry of this compound, it is possible to obtain key thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy. ucsb.edu These calculations are essential for determining the spontaneity and equilibrium position of chemical reactions involving the compound.

Incorporation of Solvent Models in Computational Simulations

Chemical reactions are most often carried out in a solvent, and the surrounding solvent molecules can significantly influence the reaction pathway and energetics. Computational models can account for these solvent effects through either explicit or implicit models. Explicit solvent models involve including a number of solvent molecules in the calculation, which can be computationally expensive.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. github.io This approach is computationally more efficient and can provide valuable insights into how the solvent environment affects the stability of reactants, intermediates, transition states, and products. The choice of solvent can alter reaction barriers and even change the preferred reaction mechanism.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide detailed electronic information, they are often limited to static structures. Molecular dynamics (MD) simulations, on the other hand, allow for the study of the dynamic behavior of molecules over time. uiowa.eduresearchgate.net

For a flexible molecule like this compound, which contains a morpholine (B109124) ring, MD simulations can be used to explore its conformational landscape. nih.govnih.gov By simulating the motion of the molecule over a period of time, researchers can identify the most stable conformations and the energy barriers between them. This is crucial as the conformation of a molecule can significantly impact its reactivity and biological activity.

MD simulations are also invaluable for studying intermolecular interactions. uiowa.eduresearchgate.net These simulations can model how this compound molecules interact with each other in the condensed phase or how they interact with solvent molecules. This provides a microscopic view of properties such as solvation, diffusion, and the formation of aggregates.

Advanced Computational Methodologies in Chemical Research

The field of computational chemistry is continuously evolving, with the development of more accurate and efficient methods. Advanced methodologies often involve a combination of different computational techniques to achieve a more comprehensive understanding of chemical systems.

For instance, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be used to study reactions in large systems, such as enzymes or in solution. In this approach, the reactive center is treated with a high level of quantum mechanics, while the surrounding environment is modeled using less computationally demanding molecular mechanics.

Furthermore, advances in machine learning are beginning to impact computational chemistry. mit.edu Machine learning models can be trained on large datasets of quantum chemical calculations to predict molecular properties and reaction outcomes with significantly reduced computational cost. mit.edu

While specific computational data for this compound is not yet prevalent in scientific literature, the application of the robust and varied computational methodologies described above holds the key to unlocking a detailed, atomistic-level understanding of this important chemical compound.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For this compound, DFT calculations are instrumental in predicting its optimized molecular geometry, vibrational frequencies, and electronic properties. Methods like B3LYP combined with basis sets such as 6-311++G(d,p) are commonly employed to achieve a balance between accuracy and computational cost.

DFT studies can elucidate key structural parameters, including bond lengths, bond angles, and dihedral angles. For instance, calculations can precisely determine the geometry around the carbonyl carbon and the nitrogen atom of the morpholine ring. These theoretical values provide a benchmark for experimental data obtained from techniques like X-ray crystallography.

Furthermore, DFT is used to simulate vibrational spectra (Infrared and Raman), which aids in the assignment of experimental spectral bands to specific molecular vibrations. nih.govnih.govspectroscopyonline.com The calculated frequencies, though often scaled to correct for anharmonicity and basis set limitations, typically show good agreement with experimental findings. nih.gov Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in understanding the molecule's reactivity, kinetic stability, and charge transfer characteristics. nih.govnih.gov The HOMO-LUMO energy gap is a critical parameter for predicting the chemical reactivity of a compound. nih.gov

Table 1: Representative DFT-Calculated Parameters for Carbamoyl (B1232498) Chloride Analogs This table presents typical data obtained from DFT calculations on molecules structurally related to this compound, illustrating the type of information generated.

Parameter Functional/Basis Set Calculated Value Reference Compound
C=O Bond Length B3LYP/6-311++G(d,p) 1.185 Å Cyanuric Chloride nih.gov
C-Cl Bond Length B3LYP/6-311++G(d,p) 1.762 Å Cyanuric Chloride nih.gov
C-N Bond Length B3LYP/6-311++G(d,p) 1.365 Å Cyanuric Chloride nih.gov
HOMO-LUMO Gap B3LYP/6-31G(d,p) 4.5 eV Acyl Thiourea Derivative nih.gov
C=O Stretch Freq. B3LYP/6-311G ~1750 cm⁻¹ Triclosan spectroscopyonline.com

Ab Initio Methods in High-Accuracy Calculations

Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC), offer higher accuracy than DFT for certain properties, albeit at a significantly greater computational expense. For a molecule like this compound, these high-accuracy calculations are valuable for benchmarking results from more cost-effective methods and for studying systems where electron correlation is particularly important.

These calculations can provide very precise predictions of molecular energies, reaction barriers, and spectroscopic constants. researchgate.net For nitrogen-containing heterocycles, ab initio studies can accurately model the electronic environment, including lone-pair interactions and subtle stereoelectronic effects that govern the molecule's conformation and reactivity. researchgate.net While a full ab initio study on a molecule of this size for routine analysis is computationally intensive, it serves as a gold standard for validating the accuracy of DFT functionals and basis sets chosen for broader computational screening.

Machine Learning Integration for Predictive Chemistry

The integration of machine learning (ML) with computational chemistry is revolutionizing the prediction of molecular properties and reaction outcomes. nih.govnih.gov For this compound, ML models can be trained on datasets generated from DFT or experimental results to rapidly predict properties like solubility, toxicity, or reactivity under various conditions. youtube.com

Machine learning interatomic potentials (MLIPs) can compute molecular energies with quantum mechanical accuracy but at a fraction of the computational cost, enabling efficient exploration of conformational space and reaction pathways. cmu.edu ML models can also predict the outcomes of chemical reactions by learning from vast databases of known transformations. acs.orgnih.gov Given the reactants, including this compound, and reagents, these models can forecast the major product and even suggest optimal reaction conditions like solvents and temperature. acs.orgacs.org This predictive capability accelerates the discovery and optimization of synthetic routes involving this compound. nih.govnih.gov

Computational Analysis of Structure-Reactivity Relationships (SRRs)

Structure-Reactivity Relationships (SRRs), often quantified through Quantitative Structure-Activity Relationship (QSAR) models, establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity or biological activity. tandfonline.compensoft.net For this compound and its derivatives, computational analysis is key to developing these predictive models.

The process involves calculating a set of numerical parameters, known as molecular descriptors, that encode the structural, electronic, and physicochemical properties of the molecules. tandfonline.comnih.gov These descriptors can include steric parameters (e.g., molecular volume), electronic parameters (e.g., dipole moment, atomic charges), and topological indices. pensoft.netbpasjournals.com

Once calculated, these descriptors are used as independent variables in statistical models, such as multiple linear regression (MLR), to predict a dependent variable, which could be a reaction rate or a measure of biological activity. pensoft.netresearchgate.net For this compound, SRR analysis can predict its reactivity in solvolysis reactions or its potential as a building block in medicinal chemistry. nih.gov Studies on morpholine derivatives have shown that properties like lipophilicity (logP), molecular volume, and dipole moment significantly influence their biological activity. pensoft.net This approach allows for the virtual screening of novel derivatives to identify candidates with desired reactivity profiles before committing to their synthesis. imist.maacs.orgnih.gov

Table 2: Common Molecular Descriptors Used in SRR/QSAR Analysis This table lists key descriptors that would be calculated for this compound in a typical SRR study.

Descriptor Class Example Descriptors Significance
Electronic Dipole Moment, HOMO/LUMO Energies, Atomic Charges Describes the electronic distribution and susceptibility to electrophilic/nucleophilic attack. pensoft.net
Steric Molecular Weight, Molecular Volume, Surface Area Relates to the size and shape of the molecule, influencing accessibility to reaction sites. pensoft.net
Topological Connectivity Indices, Wiener Index Encodes information about the branching and connectivity of the molecular skeleton.
Physicochemical LogP (Lipophilicity), Molar Refractivity Predicts partitioning behavior between phases and polarizability. pensoft.net

Research Perspectives and Future Directions

Development of Novel Catalytic Systems for Carbamoyl (B1232498) Chloride Transformations

The transformation of carbamoyl chlorides, including morpholinocarbamoyl chloride, is a cornerstone of modern synthetic chemistry for creating amide-containing compounds. rsc.orgresearchgate.net Historically, these reactions often required stoichiometric reagents or harsh conditions. The future trajectory of this field is heavily focused on the discovery and implementation of novel catalytic systems that offer milder conditions, higher efficiency, and greater selectivity.

Transition metal catalysis represents a significant frontier in this area. Carbamoyl chlorides can participate in a wide array of transition metal-catalyzed reactions, such as cross-coupling, annulation, and C-H functionalization, to produce complex amide-functionalized frameworks. rsc.orgresearchgate.net Research is ongoing to develop catalysts based on earth-abundant and less expensive metals as alternatives to precious metals like palladium. researchgate.net For instance, zinc chloride has been effectively employed as an inexpensive catalyst for the direct synthesis of carbamates from carbamoyl chlorides and various alcohols, demonstrating high chemoselectivity. acs.org

Another promising avenue is the use of photochemistry. Recent studies have demonstrated the photochemical catalytic generation of carbamoyl radicals directly from their chloride precursors. researchgate.net This approach allows for novel carbon-carbon bond-forming reactions under mild, visible-light-induced conditions, opening up new pathways for incorporating the morpholinocarbamoyl moiety.

Catalytic SystemTransformation TypeKey Advantages
Transition Metals (e.g., Palladium) Cross-coupling, Annulation, C-H FunctionalizationHigh efficiency, broad substrate scope, access to complex frameworks. rsc.orgresearchgate.net
Zinc Chloride Carbamate (B1207046) SynthesisInexpensive, chemoselective, effective for both aromatic and aliphatic alcohols. acs.org
Photoredox Catalysis Radical Additions (Giese-type)Mild reaction conditions, generation of reactive radical intermediates. researchgate.net
Dual Copper Hydride and Palladium Catalysis Enantioselective HydrocarbamoylationEnables the use of carbamoyl chlorides with alkenes to form chiral amides. researchgate.net

The development of these catalytic systems is crucial for expanding the synthetic utility of this compound, enabling its incorporation into a wider range of molecules with greater control and efficiency.

Enhanced Integration of Flow Chemistry and Automation in Multi-Step Synthesis

The integration of continuous flow chemistry and automation is revolutionizing the synthesis of complex organic molecules, including pharmaceuticals. whiterose.ac.ukresearchgate.net This approach offers significant advantages over traditional batch processing, particularly for multi-step syntheses involving reactive intermediates like this compound.

Automation is a key component of modern flow synthesis platforms. whiterose.ac.uk Automated systems can perform repetitive tasks, collect data, and even use algorithms to self-optimize reaction conditions. whiterose.ac.ukwhiterose.ac.uk This enables high-throughput screening of reaction parameters and the rapid development of robust and efficient synthetic routes. nih.gov The automated multi-step synthesis of active pharmaceutical ingredients (APIs) has been a long-term industrial goal, and flow chemistry is a critical enabling technology. researchgate.net The synthesis of morpholine-containing structures, which are prevalent in pharmaceuticals, is an area where these integrated technologies are expected to have a significant impact. researchgate.nete3s-conferences.orgnih.gov

Key Benefits of Integrated Flow and Automation:

Enhanced Safety: Small reaction volumes minimize the risks associated with hazardous reagents and unstable intermediates. thieme-connect.de

Improved Efficiency: Telescoping of multiple reaction steps eliminates the need for intermediate isolation and purification. whiterose.ac.uk

Precise Control: Tight control over reaction parameters leads to higher yields and selectivity. dempochem.com

Rapid Optimization: Automated platforms can quickly screen conditions to find optimal synthetic pathways. whiterose.ac.uk

The continued development of more sophisticated and reconfigurable automated flow platforms will further streamline the multi-step synthesis of complex molecules derived from this compound.

Application of Advanced Spectroscopic Techniques for In-situ Reaction Monitoring

Optimizing chemical reactions, especially those involving reactive intermediates like carbamoyl chlorides, requires a deep understanding of reaction kinetics, pathways, and the behavior of all species in the reaction mixture. Process Analytical Technology (PAT), which involves the use of in-situ (in-line) analytical techniques, provides real-time data on these critical parameters without the need for sample withdrawal. mt.com

Advanced spectroscopic methods are central to PAT. Techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy are particularly well-suited for monitoring the progress of organic reactions in real time. mt.comfu-berlin.de By inserting a probe directly into the reaction vessel, these techniques can track the concentration changes of reactants, intermediates, products, and by-products as the reaction occurs. mt.com

Applications in Carbamoyl Chloride Chemistry:

Kinetic Analysis: Real-time data allows for the accurate determination of reaction rates and orders, which is crucial for understanding reaction mechanisms and optimizing conditions. mt.com

Intermediate Detection: Transient or unstable intermediates, which might be difficult to isolate, can be observed and characterized directly in the reaction medium. mt.comspectroscopyonline.com

Endpoint Determination: In-situ monitoring provides a clear and immediate indication of when a reaction is complete, preventing unnecessary reaction time or the formation of degradation products.

Process Safety: For exothermic reactions, real-time monitoring can provide early warnings of thermal runaways or other hazardous situations.

The data gathered from these in-situ techniques is invaluable for rapid process development and scale-up. mt.commt.com It enables a "Quality by Design" (QbD) approach, where a thorough understanding of the process is used to ensure the final product consistently meets predefined quality attributes. mt.com As syntheses involving this compound become more complex, the use of in-situ spectroscopic monitoring will be essential for ensuring robust, safe, and efficient processes.

Expansion of Synthetic Scope to Access Highly Challenging Molecular Structures

This compound is a valuable synthon for introducing the morpholine-amide functional group, a common motif in biologically active compounds. rsc.orge3s-conferences.org The ongoing development of novel synthetic methodologies is continuously expanding the scope of its application, enabling the construction of increasingly complex and challenging molecular architectures.

The true potential of a building block like this compound is realized when it can be incorporated into intricate molecular frameworks, such as natural products or advanced pharmaceutical intermediates. rsc.orgnih.gov Modern synthetic strategies are moving beyond simple functional group transformations towards powerful C-C and C-X bond-forming reactions that build molecular complexity rapidly.

For example, transition metal-catalyzed cross-coupling reactions allow the morpholinocarbamoyl group to be used in constructing complex aryl amides or in difunctionalization reactions across unsaturated bonds. rsc.orgnih.gov These methods provide access to structures that would be difficult to synthesize using traditional approaches. The ability to perform these transformations with high stereoselectivity is a major goal, allowing for the precise construction of chiral molecules. researchgate.netnih.gov

The synthesis of complex molecules often requires multi-step sequences. nih.gov The integration of new catalytic methods with technologies like flow chemistry (as discussed in section 6.2) is critical for making these lengthy syntheses practical. researchgate.net By expanding the repertoire of reactions that this compound can undergo, chemists can devise more convergent and efficient synthetic routes to highly challenging targets. This synergy between discovering new reactions and improving synthetic technology will continue to drive the application of this compound in creating novel and structurally diverse molecules.

Synergistic Role of Theoretical Insights in Guiding Experimental Design

Modern chemical research increasingly relies on the synergy between experimental synthesis and theoretical computation. Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides powerful tools for understanding and predicting the behavior of molecules and reactions. mdpi.com For transformations involving this compound, theoretical insights can play a crucial role in guiding experimental design and accelerating the discovery process.

One key application is in the elucidation of reaction mechanisms. nih.govnih.gov By modeling potential reaction pathways, calculating the energies of transition states and intermediates, and analyzing orbital interactions, computational studies can help rationalize experimental observations, such as product distribution and stereoselectivity. nih.gov For example, DFT calculations have been used to investigate plausible mechanistic pathways for palladium-catalyzed reactions of acid chlorides, providing a deeper understanding of the catalytic cycle. nih.gov

Theoretical studies can also predict the reactivity of different substrates and reagents. Frontier molecular orbital analysis and the calculation of various electronic descriptors can help explain the reactivity of carbamates and related compounds. mdpi.com This predictive power allows chemists to screen potential catalysts, ligands, or substrates in silico before committing to extensive experimental work, thereby saving time and resources. Furthermore, understanding the fundamental electronic structure, such as the amide resonance within the carbamate moiety, can help explain the stability and conformational preferences of these molecules. acs.org

By providing a detailed, atomistic view of chemical processes, theoretical insights complement experimental data, leading to a more complete understanding. This synergistic approach allows for a more rational and efficient design of new reactions and synthetic strategies involving this compound.

Q & A

Q. What are the established synthesis methods for morpholinocarbamoyl chloride in laboratory settings?

this compound is typically synthesized by reacting morpholine-derived isocyanates with hydrogen chloride (HCl). A common methodological approach involves:

  • Step 1 : Generating the morpholine isocyanate intermediate by treating morpholine with phosgene (or a safer alternative like triphosgene) under anhydrous conditions.
  • Step 2 : Adding HCl gas or concentrated hydrochloric acid to the isocyanate to form the carbamoyl chloride.
  • Purification : Recrystallization from non-polar solvents (e.g., dichloromethane/hexane mixtures) to isolate the product.
    This method aligns with general carbamoyl chloride synthesis principles, where HCl addition to isocyanates is a key step .

Q. What are the critical handling and storage considerations for this compound to ensure experimental reproducibility?

  • Handling : Use inert atmosphere (N₂/Ar) gloveboxes or Schlenk lines to prevent hydrolysis, as carbamoyl chlorides are moisture-sensitive. Personal protective equipment (PPE) including acid-resistant gloves and goggles is mandatory due to HCl release during degradation .
  • Storage : Store in airtight, dark glass containers at –20°C under inert gas. Regularly monitor for decomposition (e.g., discoloration or gas evolution). Shelf life is typically <6 months; validate purity via NMR or IR before reuse .

Q. Which analytical techniques are most effective for characterizing this compound and verifying its purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm structural integrity (e.g., morpholine ring protons at δ 3.6–3.8 ppm, carbonyl carbon at ~δ 155 ppm).
  • Infrared Spectroscopy (IR) : Detect characteristic C=O stretching (~1700 cm⁻¹) and N–Cl bonds (~600 cm⁻¹).
  • Elemental Analysis : Validate C/H/N/Cl composition against theoretical values.
  • HPLC-MS : Monitor for hydrolyzed byproducts (e.g., morpholine or CO₂ release). These methods ensure batch-to-batch consistency .

Advanced Research Questions

Q. How do solvolysis mechanisms of this compound vary under different solvent conditions, and what methodologies are used to study these pathways?

Solvolysis typically proceeds via an SN1 mechanism at the carbonyl carbon, with rate dependence on solvent polarity. Key methodologies include:

  • Kinetic Studies : Measure rate constants (k) in solvents like water, ethanol, or acetonitrile using conductometry or UV-Vis spectroscopy.
  • Grunwald–Winstein Analysis : Apply the extended equation log(k/k0)=mY+hH\log(k/k_0) = mY + hH to correlate solvent ionizing power (Y) and acidity (H) with reaction rates. For example, high Y solvents (e.g., aqueous ethanol) favor ionization, while amines introduce a bimolecular (SN2) component .
  • Product Analysis : Use GC-MS or NMR to identify intermediates (e.g., morpholineurea in hydrolytic conditions).

Q. How can researchers reconcile contradictory data regarding the reaction kinetics of this compound in different studies?

Contradictions often arise from variations in solvent systems, temperature, or nucleophile presence. To address this:

  • Control Experiments : Replicate studies under identical conditions (e.g., 25°C in anhydrous acetonitrile).
  • Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O in water) or stereochemical analysis to distinguish SN1 vs. SN2 pathways.
  • Meta-Analysis : Compare activation parameters (ΔH‡, ΔS‡) across studies. For instance, a lower ΔS‡ supports SN1, while a positive ΔS‡ suggests SN2 .

Q. What experimental design considerations are essential for investigating the stability and decomposition pathways of this compound under varying environmental conditions?

  • Accelerated Aging Studies : Expose samples to controlled humidity (e.g., 40–80% RH) and temperature (25–60°C) while monitoring decomposition via TGA or FTIR.
  • Quantum Mechanical Calculations : Use DFT to model degradation pathways (e.g., HCl elimination vs. hydrolysis).
  • Comparative Stability Testing : Contrast with analogues (e.g., piperidinocarbamoyl chloride) to identify steric/electronic stabilization effects from the morpholine ring .

Q. What advanced computational or experimental approaches are recommended to elucidate the electronic and steric factors influencing the reactivity of this compound?

  • X-ray Crystallography : Resolve crystal structures to assess steric hindrance around the carbonyl group.
  • Electron Density Mapping : Use AIM (Atoms in Molecules) theory to quantify charge distribution at the reaction center.
  • Kinetic Isotope Effects (KIE) : Compare k₁₂C/k₁³C or k₁H/k₂H to identify rate-determining steps.
  • Solvent Isotope Effects : Study reactions in D₂O vs. H₂O to probe transition-state solvation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.